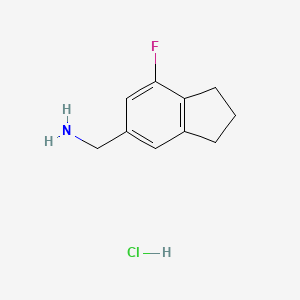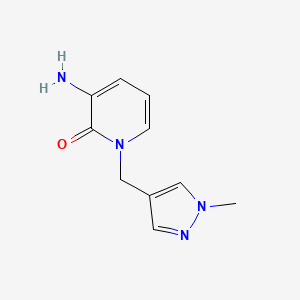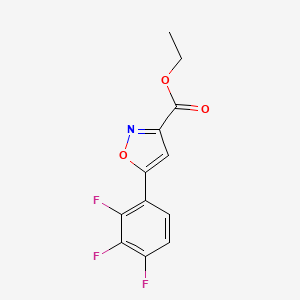
Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a trifluorophenyl group attached to an oxazole ring, which is further esterified with an ethyl carboxylate group. The trifluorophenyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,4-trifluorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the oxazole ring, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The oxazole ring may also contribute to the compound’s overall bioactivity by facilitating interactions with target proteins.
Comparaison Avec Des Composés Similaires
Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate can be compared with other oxazole derivatives and trifluorophenyl-containing compounds:
Similar Compounds: Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate, Ethyl 5-(2,3-difluorophenyl)-1,2-oxazole-3-carboxylate.
Uniqueness: The presence of the trifluorophenyl group imparts unique electronic properties, enhancing the compound’s reactivity and potential bioactivity compared to its difluorinated analogs.
Propriétés
Formule moléculaire |
C12H8F3NO3 |
|---|---|
Poids moléculaire |
271.19 g/mol |
Nom IUPAC |
ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-2-18-12(17)8-5-9(19-16-8)6-3-4-7(13)11(15)10(6)14/h3-5H,2H2,1H3 |
Clé InChI |
AKBATIJPPRJSNB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(=C1)C2=C(C(=C(C=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



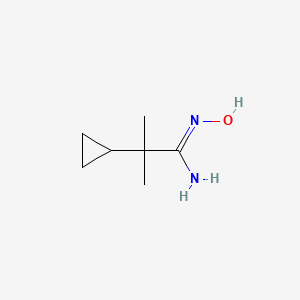
![1-isobutyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13474290.png)
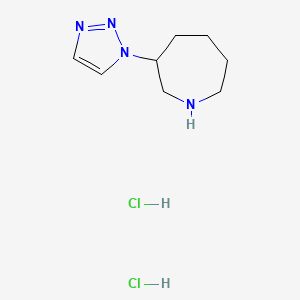
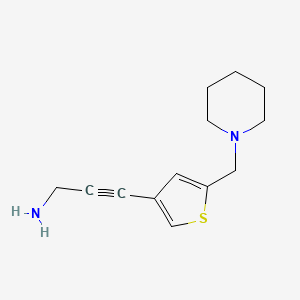
![[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride](/img/structure/B13474308.png)
![Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine](/img/structure/B13474309.png)
![5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)
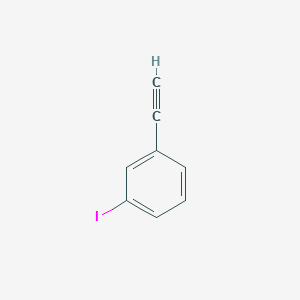
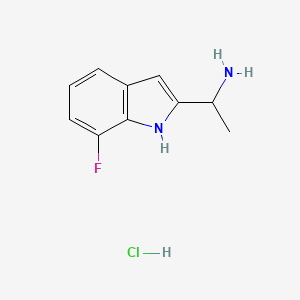
![4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride](/img/structure/B13474333.png)

